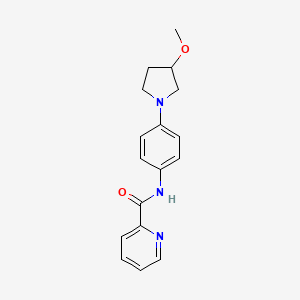

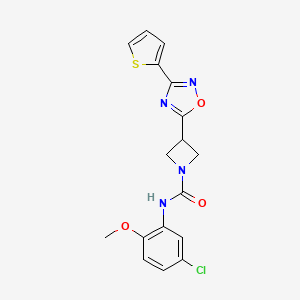

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide” are not available, related compounds have been used in Heck coupling reactions . These reactions involve the coupling of aryl bromides with styrenes, catalyzed by palladium complexes .Aplicaciones Científicas De Investigación

Coordination Chemistry and Metal Complexes

N-(Aryl)picolinamide Complexes of Ruthenium N-(Aryl)picolinamide complexes with ruthenium exhibit unusual coordination and strategic cyclometalation, showcasing their potential in materials science and catalysis. These complexes demonstrate significant electrochemical properties, including characteristic NMR signals and intense metal-to-ligand charge transfer (MLCT) transitions, indicating their potential in electrochemical applications and as materials for optical devices (Nag, Butcher, & Bhattacharya, 2007).

Medicinal Chemistry and Pharmacology

Radiosynthesis and PET Radiotracers Compounds structurally related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide have been explored as PET radiotracers for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. Such studies highlight the application of these compounds in developing noninvasive imaging tools for neurological research, offering insights into the in vivo distribution and pharmacokinetics of mGlu4 modulators (Kil et al., 2013).

Synthetic Methodology and Chemical Properties

Synthesis of Biologically Active Intermediates The synthetic routes to N-(aryl)picolinamide derivatives demonstrate their importance as intermediates in the synthesis of biologically active compounds. These methodologies highlight the versatility of N-(aryl)picolinamides in organic synthesis, providing efficient access to a variety of derivatives with potential applications in drug development and other areas of chemical research (Xiong et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to target enzymes such as serine/threonine-protein kinase chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival.

Mode of Action

It can be inferred that the compound might interact with its targets through hydrophobic interactions, as suggested by the docking simulation of similar compounds .

Biochemical Pathways

Similar compounds have been associated with the modulation of pathways related to cancer treatment .

Result of Action

Similar compounds have been reported to have significant antibacterial and antifungal activity .

Propiedades

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-15-9-11-20(12-15)14-7-5-13(6-8-14)19-17(21)16-4-2-3-10-18-16/h2-8,10,15H,9,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXYRHONPBMANQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2709610.png)

![1-Cyclohexyl-3-[2-(cyclohexylcarbamoylamino)ethyl]urea](/img/structure/B2709615.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2709623.png)

![N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2709625.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2709626.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2709628.png)

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2709630.png)